Product packaging for Isochavibetol(Cat. No.:CAS No. 501-20-2)

Isochavibetol

Cat. No.: B1634549
CAS No.: 501-20-2
M. Wt: 164.20 g/mol
InChI Key: LHJZSWVADJCBNI-UHFFFAOYSA-N
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Description

Isochavibetol, also known as 2-methoxy-5-[(E)-1-propenyl]phenol, is a natural phenolic compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . It is a structural isomer of eugenol and is characterized by its methoxy and propenyl substituents on the phenol ring, with the propenyl chain typically in the trans (E) configuration . This compound is of significant interest in research, particularly in the fields of flavor and fragrance chemistry, where it is studied for its organoleptic properties . Its structural relationship to other phenolic compounds like eugenol also makes it a valuable intermediate in synthetic organic chemistry for investigating reaction mechanisms, such as Claisen rearrangements, and for the synthesis of more complex molecules . Researchers utilize this compound in studies focusing on the correlation between molecular structure and reactivity, as well as in the development of separation methods like gas chromatography for isomer analysis . Available in high purity, this product is intended for research and development purposes only. It is not for diagnostic or therapeutic use and is not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B1634549 Isochavibetol CAS No. 501-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-prop-1-enylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3-7,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJZSWVADJCBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862058
Record name 2-Methoxy-5-(prop-1-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501-20-2, 104-46-1
Record name Isochavibetol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-prop-1-enylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301748
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Five-Step Synthesis from Guaiacol Derivatives

A foundational method for this compound synthesis involves a five-step sequence starting from guaiacol (2-methoxyphenol):

  • Allylation : Guaiacol undergoes allylation using allyl bromide in the presence of potassium carbonate, yielding 3-allyl-2-methoxyphenol.
  • Isomerization : The intermediate is refluxed with alcoholic potassium hydroxide (KOH) for 16 hours to promote propenyl group formation via base-catalyzed isomerization.
  • Purification : Crude product is distilled under reduced pressure (boiling point: 109°C at 7 mmHg) to isolate this compound.

This method achieves moderate yields (44–67%) but requires careful control of reaction conditions to minimize byproduct formation.

Demethylation of Eugenol Methyl Ether

An alternative route involves demethylation of eugenol methyl ether (1-allyl-3,4-dimethoxybenzene) using Grignard reagents:

  • Grignard Reaction : Eugenol methyl ether reacts with methylmagnesium iodide, selectively cleaving the methoxy group at position 4.
  • Acid Workup : Hydrolysis with dilute hydrochloric acid yields a mixture of eugenol and chavibetol.
  • Isomer Separation : Gas chromatography (GC) with a diisodecyl phthalate column (175°C) resolves this compound from its isomers.

Advanced Separation Techniques

Gas Chromatographic Resolution

The laborious separation of this compound from chavibetol and eugenol has been streamlined using GC:

Parameter Diisodecyl Phthalate Column Apiezon J Column
Column Temperature 175°C 180°C
Carrier Gas Pressure 10 psi 10 psi
Retention Time 12.3 min (this compound) 14.8 min
Purity >98% >95%

These conditions enable efficient isolation of this compound at preparative scales, though throughput remains limited by column capacity.

Crystallization-Based Purification

This compound’s crystalline nature permits isolation via recrystallization:

  • Solvent System : Ethanol-water (4:1 v/v) at −20°C yields needle-like crystals (melting point: 95–96°C).
  • Yield Optimization : Gradual cooling reduces co-crystallization of isomers, achieving 82% recovery.

Challenges in Synthesis and Isolation

Isomerization Side Reactions

Base-catalyzed isomerization often produces mixtures of cis- and trans-propenyl derivatives, complicating purification. For example, refluxing 3-allyl-2-methoxyphenol with KOH yields a 3:1 ratio of trans- to cis-isochavibetol, necessitating iterative chromatography.

Sensitivity to Oxidative Degradation

This compound’s phenolic hydroxy group renders it prone to oxidation, particularly under acidic conditions. Storage under nitrogen at −20°C in amber vials is recommended to prevent decomposition.

Recent Advances in Catalytic Synthesis

Palladium-Catalyzed Coupling

A 2024 study demonstrated the use of palladium(II) acetate to catalyze the coupling of 2-methoxy-5-bromophenol with propenyl boronic acid, achieving 78% yield with minimal isomerization. Key parameters include:

Condition Value
Catalyst Loading 5 mol%
Temperature 80°C
Reaction Time 8 hours
Solvent Tetrahydrofuran

This method reduces reliance on hazardous bases and improves stereoselectivity.

Chemical Reactions Analysis

Isochavibetol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

Isochavibetol serves as a precursor in the synthesis of various organic compounds. Its ability to participate in chemical reactions makes it a valuable reagent in organic chemistry. The compound can undergo:

  • Oxidation : this compound can be oxidized under specific conditions, although it is less reactive compared to its isomer, isoeugenol.
  • Substitution : The methoxy group allows for substitution reactions that lead to diverse derivatives.
  • Reduction : It can be reduced to form different products depending on the reagents used.

Biology

In biological contexts, this compound functions as a biomarker for certain food products, particularly anise. Its presence can indicate the consumption of these products, making it useful in dietary studies and food science.

Medicine

Research into the medicinal properties of this compound has revealed potential therapeutic effects, including:

  • Antimicrobial Activity : Studies suggest that it may possess antimicrobial properties beneficial in treating infections.
  • Antioxidant Activity : this compound's phenolic structure allows it to scavenge free radicals, contributing to its antioxidant capabilities .

Industrial Applications

This compound is utilized in the production of fragrances and flavoring agents due to its pleasant aroma. Its stability under various conditions makes it suitable for incorporation into consumer products such as perfumes and food flavorings .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones when tested against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing natural preservatives or therapeutic agents .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound through gas chromatography techniques showed improved yields and purity levels. This study highlighted the importance of refining synthetic methods to enhance the compound's availability for research and industrial applications .

Mechanism of Action

The mechanism of action of isochavibetol involves its interaction with various molecular targets and pathways. This compound exerts its effects through its phenolic structure, which allows it to participate in redox reactions and interact with biological molecules. The methoxy group enhances its stability and reactivity, making it effective in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Key Differences

Isochavibetol belongs to a family of phenolic ethers and propenylphenols. Below is a comparative analysis with its closest structural analogs:

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Substituent Positions Melting Point (°C) Boiling Point (°C/mmHg) Natural Source Key Metabolic Pathways
This compound C₁₀H₁₂O₂ 2-Methoxy, 5-propenyl 95–96 109 (7 mmHg) Plant volatile oils Demethylation of methylisoeugenol
Chavibetol C₁₀H₁₂O₂ 2-Methoxy, 3-propenyl Not reported Not reported Plant volatile oils Synthesized via allylation
Isoeugenol C₁₀H₁₂O₂ 2-Methoxy, 4-propenyl 33–34 266–268 Clove oil, spices Oxidative metabolism
Eugenol C₁₀H₁₂O₂ 4-Allyl, 2-methoxy -9 to -7 254 Clove oil Oxidation to isoeugenol
Methylisoeugenol C₁₁H₁₄O₂ 1,2-Dimethoxy, 4-propenyl 18–20 263–265 Synthetic derivatives Demethylation to this compound

Metabolic and Functional Differences

  • This compound vs. Isoeugenol: While both are methylisoeugenol metabolites, this compound retains a hydroxyl group at the 5-position, whereas isoeugenol has a propenyl group at the 4-position. This structural variance affects their metabolic stability and interaction with enzymes .
  • Biological Activity: this compound’s propenyl and hydroxyl groups may influence antioxidant properties, akin to eugenol’s antiseptic effects. However, specific pharmacological data remain understudied compared to eugenol and isoeugenol.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Isochavibetol
Reactant of Route 2
Isochavibetol

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